1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)ethanone
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Overview
Description
1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)ethanone is a complex organic compound that features a unique combination of triazole, azetidine, thiophene, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling.
Preparation of 3,5-Dimethyl-1,2,4-triazole: This can be synthesized by the dehydrogenation of methyl chloroformate or by reacting trimethyl-1,2,4-triazolylbenzene hydrochloride with ketones.
Synthesis of Azetidine Derivative: The azetidine ring can be formed through cyclization reactions involving appropriate amine precursors.
Formation of Thiophene and Oxazole Rings: These rings are typically synthesized through cyclization reactions involving sulfur-containing and nitrogen-containing precursors, respectively.
Coupling Reactions: The final step involves coupling the triazole, azetidine, thiophene, and oxazole rings under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its diverse functional groups may allow it to be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)ethanone involves its interaction with specific molecular targets. The triazole and oxazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity, while the thiophene ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
Azetidine Derivatives: Compounds containing the azetidine ring, known for their biological activity.
Thiophene and Oxazole Derivatives: Compounds with thiophene or oxazole rings, used in various applications from pharmaceuticals to materials science.
Uniqueness
1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)ethanone is unique due to its combination of multiple ring systems, which imparts a distinct set of chemical and biological properties
Properties
IUPAC Name |
1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-10-15(19-17(24-10)13-4-5-25-9-13)6-16(23)21-7-14(8-21)22-12(3)18-11(2)20-22/h4-5,9,14H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMDZUXKKDQHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CSC=C2)CC(=O)N3CC(C3)N4C(=NC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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